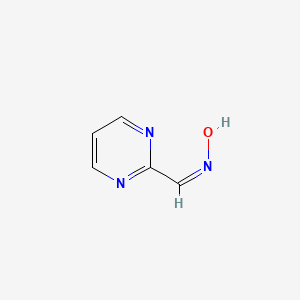

(E)-Pyrimidine-2-carbaldehyde oxime

CAS No.:

Cat. No.: VC16011793

Molecular Formula: C5H5N3O

Molecular Weight: 123.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5N3O |

|---|---|

| Molecular Weight | 123.11 g/mol |

| IUPAC Name | (NZ)-N-(pyrimidin-2-ylmethylidene)hydroxylamine |

| Standard InChI | InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4- |

| Standard InChI Key | IYKGJZGTTXURLS-YWEYNIOJSA-N |

| Isomeric SMILES | C1=CN=C(N=C1)/C=N\O |

| Canonical SMILES | C1=CN=C(N=C1)C=NO |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(E)-Pyrimidine-2-carbaldehyde oxime belongs to the class of heterocyclic oximes, featuring a pyrimidine ring substituted at the 2-position with a carbaldehyde oxime group. The E configuration refers to the spatial arrangement of the oxime group (), where the hydroxylamine moiety is trans to the pyrimidine ring . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (E)-N-[(Pyrimidin-2-yl)methylidene]hydroxylamine | |

| CAS Number | 39232-40-1 | |

| Molecular Formula | ||

| Molecular Weight | 123.11 g/mol | |

| Purity | ≥98% | |

| Storage Conditions | 2–8°C |

The compound’s planar pyrimidine ring contributes to its aromaticity, while the oxime group introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Spectroscopic and Computational Data

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: The molecular ion peak () at m/z 123.04 aligns with its exact mass .

-

Computational Properties:

Synthesis and Chemical Reactivity

Synthetic Routes

(E)-Pyrimidine-2-carbaldehyde oxime is synthesized via condensation of pyrimidine-2-carbaldehyde with hydroxylamine hydrochloride under acidic conditions . A representative protocol involves:

-

Reagent Mixing: Combine pyrimidine-2-carbaldehyde (1 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

-

Acid Catalysis: Add concentrated HCl (0.1 eq) and reflux at 80°C for 4–6 hours.

-

Workup: Neutralize with sodium bicarbonate, extract with ethyl acetate, and purify via column chromatography .

Key Reaction:

Yield optimization (up to 75%) is achieved using cesium carbonate () as a base in acetonitrile .

Reactivity and Derivatives

The oxime group undergoes characteristic reactions:

-

Oximation: Reacts with ketones or aldehydes to form bis-oximes.

-

Cyclization: Forms pyrimidine-fused heterocycles (e.g., 1,2,4-oxadiazoles) under dehydrating conditions .

-

Nucleophilic Substitution: The pyrimidine ring’s electron-deficient nature allows for substitutions at the 4- and 5-positions with amines or thiols .

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol; insoluble in nonpolar solvents .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Storage at 2–8°C prevents degradation .

Biological Activities and Applications

Agrochemical Applications

Pyrazole oxime derivatives (e.g., 8a–8w in ) show potent acaricidal activity against Tetranychus cinnabarinus (LC = 0.12 mg/L), suggesting potential for (E)-pyrimidine-2-carbaldehyde oxime as a pesticide precursor .

Analytical and Industrial Considerations

Quality Control

-

HPLC Analysis: Reverse-phase C18 columns with UV detection at 254 nm ensure ≥98% purity .

-

Elemental Analysis: Acceptable C, H, N margins: ±0.3% of theoretical values .

Future Directions

Research gaps include in vivo toxicity profiling and catalytic applications (e.g., ligand in coordination chemistry). Computational modeling could optimize its bioactivity by modifying substituents on the pyrimidine ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume